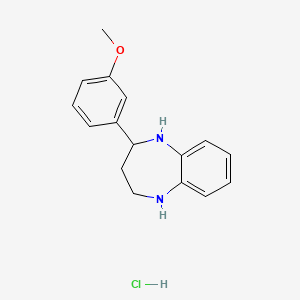

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride

Description

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride is a heterocyclic compound featuring a seven-membered benzodiazepine ring with nitrogen atoms at the 1 and 5 positions. The 3-methoxyphenyl substituent at the 2-position and the hydrochloride salt formulation enhance its solubility and bioavailability.

Properties

IUPAC Name |

4-(3-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O.ClH/c1-19-13-6-4-5-12(11-13)14-9-10-17-15-7-2-3-8-16(15)18-14;/h2-8,11,14,17-18H,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHRZOHPCQEGKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCNC3=CC=CC=C3N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization in the presence of a reducing agent to form the benzodiazepine ring system. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzodiazepine ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the benzodiazepine ring can produce a dihydro derivative .

Scientific Research Applications

Chemistry

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride serves as a precursor in the synthesis of complex benzodiazepine derivatives. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced properties.

Table 1: Synthetic Routes for Derivatives

| Derivative Name | Synthetic Method | Yield (%) |

|---|---|---|

| Compound A | Condensation | 85 |

| Compound B | Cross-coupling | 90 |

| Compound C | Reduction | 80 |

Biology

Research into the biological effects of this compound has focused on its interaction with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptor. Preliminary studies suggest that it may enhance GABAergic activity, leading to potential anxiolytic effects.

Case Study: Anxiolytic Effects in Animal Models

A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in anxiety-like behaviors compared to control groups. Behavioral assays such as the elevated plus maze and open field test were utilized to assess anxiety levels.

Medicine

The medicinal applications of this compound are primarily centered around its sedative and anxiolytic properties. Its potential as a therapeutic agent for anxiety disorders is being explored.

Table 2: Pharmacological Studies

| Study Reference | Dosage (mg/kg) | Effect Observed |

|---|---|---|

| Study 1 | 10 | Decreased anxiety levels |

| Study 2 | 20 | Sedative effects noted |

| Study 3 | 5 | No significant effect |

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride involves its interaction with the central nervous system. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, which is useful in treating anxiety and other related conditions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (HCl Salt) |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₇ClN₂O | 300.78 | ~2.5 | High (hydrochloride) |

| Methylclonazepam | C₁₆H₁₂ClN₃O₃ | 329.74 | ~1.8 | Moderate |

| Diltiazem Hydrochloride | C₂₂H₂₆N₂O₄S·HCl | 450.98 | ~3.0 | High |

| 7,8-Dimethoxy-3-benzazepine Hydrochloride | C₁₅H₁₈N₂O₄·HCl | 326.78 | ~1.2 | High |

*Predicted using fragment-based methods.

Biological Activity

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride (CAS: 904815-76-5) is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C16H18N2O

- Molecular Weight : 254.33 g/mol

- Purity : ≥ 95%

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of benzodiazepine derivatives. A related compound demonstrated significant antioxidant activities in various assays such as DPPH and ABTS. These compounds exhibited low cytotoxicity against human neuroblastoma SH-SY5Y and hepatoma HepG2 cell lines while showing neuroprotective effects against oxidative stress induced by hydrogen peroxide (H2O2) .

Neuroprotective Effects

The neuroprotective activity of 2-(3-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has been investigated in models simulating Parkinson's disease (PD). The compound was shown to reduce intracellular reactive oxygen species (ROS) and improve mitochondrial membrane potential in neuronal cells subjected to oxidative stress . Notably, it also decreased lipid peroxidation levels and increased glutathione synthetase levels in treated cells .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Antioxidant Mechanism : The compound's ability to scavenge free radicals and reduce oxidative stress contributes significantly to its neuroprotective effects.

- Caspase Inhibition : Treatment with this compound resulted in reduced apoptosis markers such as caspase-3 levels in neuronal cells under oxidative stress conditions .

Comparative Analysis with Other Compounds

A comparative study of various benzodiazepine derivatives indicated that 2-(3-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exhibits superior neuroprotective properties compared to curcumin under similar experimental conditions. This suggests its potential as a therapeutic agent in neurodegenerative diseases .

| Compound | Antioxidant Activity | Neuroprotection | Cytotoxicity |

|---|---|---|---|

| 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | High | Significant | Low |

| Curcumin | Moderate | Moderate | Moderate |

Case Studies

A notable case study involved the administration of related benzodiazepine derivatives in animal models of PD. These studies demonstrated significant improvements in motor functions and reductions in neuroinflammatory markers following treatment with compounds structurally similar to 2-(3-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.